[5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol
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Overview
Description
[5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a methanol group and an imidazolidinyl group bearing two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethanol with 1,3-diphenylimidazolidine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Ru/Al2O3 in toluene, has been reported to be effective in similar synthetic processes . The optimization of parameters like reaction temperature, oxygen flow rate, and catalyst loading is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield furfural or furoic acid, while reduction can produce furfuryl alcohol.
Scientific Research Applications
Chemistry
In chemistry, [5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol is used as a building block for synthesizing more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of [5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- [5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol
- [5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]ethanol
- [5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]acetaldehyde
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of both furan and imidazolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(1,3-diphenylimidazolidin-2-yl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-15-18-11-12-19(24-18)20-21(16-7-3-1-4-8-16)13-14-22(20)17-9-5-2-6-10-17/h1-12,20,23H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZRUKGHZLWURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(O3)CO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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